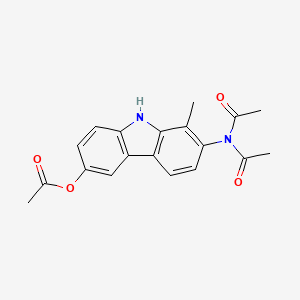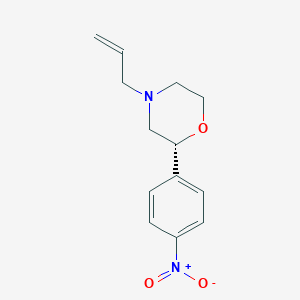
5-Tert-butoxy-2-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butoxy-2-tert-butylphenol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of tert-butyl and tert-butoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One efficient method utilizes an ionic liquid catalyst, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which facilitates the alkylation reaction under mild conditions . The reaction is endothermic and spontaneous, with positive values of ΔH* and ΔS*, and a negative value of ΔG* .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of recyclable catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves the continuous flow of reactants through a reactor containing the catalyst, followed by separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, TBHP, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones, hydroxyquinones
Reduction: Alkylated phenols
Substitution: Alkylated or acylated phenols
Scientific Research Applications
5-Tert-butoxy-2-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in NMR studies to analyze macromolecular complexes.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-tert-butylphenol involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by binding to quorum-sensing receptors LasR and RhlR, thereby reducing the secretion of virulence factors and biofilm formation . Additionally, it can disrupt cell membranes and oxidative balance in fungal cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares similar tert-butyl groups but lacks the tert-butoxy group.
2-tert-Butylphenol: Contains a single tert-butyl group and is used in similar applications.
4-tert-Butylphenol: Another related compound with a tert-butyl group at the para position.
Uniqueness
5-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its stability and makes it a valuable compound in various applications.
Properties
CAS No. |
839679-29-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-8-7-10(9-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
RZNJANHLQUYSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)


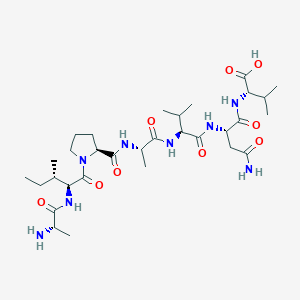
![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
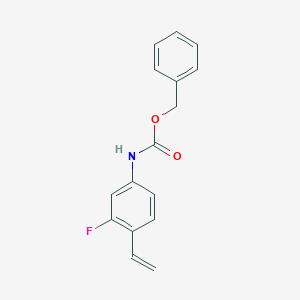
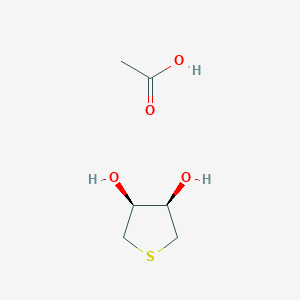
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
